molecular formula C17H16N2O3 B4397984 2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide

Cat. No. B4397984
M. Wt: 296.32 g/mol
InChI Key: YSXMLHGQINNLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide, also known as A-769662, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of AMP-activated protein kinase (AMPK) activators, which play a crucial role in regulating energy metabolism in cells. In

Mechanism of Action

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide activates AMPK, a key regulator of energy metabolism in cells. AMPK is activated in response to cellular stress, such as low energy levels, and helps to restore energy balance by promoting energy-generating pathways and inhibiting energy-consuming pathways. This compound activates AMPK by binding to the γ-subunit of the enzyme, which leads to conformational changes that enhance its activity.
Biochemical and Physiological Effects
Activation of AMPK by this compound has several biochemical and physiological effects, including increased glucose uptake and metabolism, increased fatty acid oxidation, and inhibition of protein synthesis. These effects help to restore energy balance in cells and improve metabolic function. In addition, this compound has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity for AMPK activation, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, this compound also has some limitations, including its relatively short half-life in vivo and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide, including its potential therapeutic applications in other diseases, such as cardiovascular disease and obesity. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on AMPK activation and to identify potential off-target effects. Furthermore, the development of more potent and selective AMPK activators based on the structure of this compound may lead to new therapeutic agents for the treatment of metabolic diseases.

Scientific Research Applications

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which can help to reduce blood glucose levels. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-16-10-13(11-18)8-9-15(16)22-12-17(20)19-14-6-4-3-5-7-14/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXMLHGQINNLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.